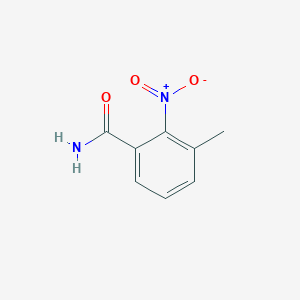
3-Methyl-2-nitrobenzamide
Overview
Description
3-Methyl-2-nitrobenzamide is a chemical compound with the CAS Number: 60310-07-8 . It has a molecular weight of 180.16 and its IUPAC name is 3-methyl-2-nitrobenzamide .
Synthesis Analysis
The synthesis of 3-Methyl-2-nitrobenzamide involves a solution of 3-methyl-2-nitrobenzoic acid in tetrahydrofuran . Triethylamine is added slowly at ambient temperature . After stirring for 30 minutes, the solution is cooled in an ice bath and ethyl chloroformate is added dropwise .Molecular Structure Analysis
The molecular structure of 3-Methyl-2-nitrobenzamide is represented by the formula C8H8N2O3 . The InChI code for this compound is 1S/C8H8N2O3/c1-5-3-2-4-6 (8 (9)11)7 (5)10 (12)13/h2-4H,1H3, (H2,9,11) .Scientific Research Applications
- Anticancer Potential : Researchers have investigated 3-Methyl-2-nitrobenzamide as a potential anticancer agent. Its structural features make it an interesting candidate for further exploration in cancer therapy .
- Enzyme Inhibition : The compound may exhibit enzyme inhibitory activity, which could be relevant for drug design targeting specific enzymes .
- Building Block : 3-Methyl-2-nitrobenzamide serves as a building block in organic synthesis. Chemists use it to create more complex molecules by functionalizing its nitro and amide groups .
- Photoluminescent Properties : Researchers have studied the photoluminescent behavior of 3-Methyl-2-nitrobenzamide. Understanding its fluorescence properties can aid in designing luminescent materials for applications such as sensors and displays .
- Analyte Detection : The compound’s unique properties may find applications in chemical sensing and detection. Researchers explore its use as a probe for specific analytes or ions .
- Water Treatment : Some studies suggest that 3-Methyl-2-nitrobenzamide could be used in water treatment processes. Its reactivity and stability under certain conditions make it a potential candidate for removing contaminants from water .
- Metabolism Studies : Scientists investigate the metabolic fate of 3-Methyl-2-nitrobenzamide in living organisms. Understanding its biotransformation pathways is crucial for assessing safety and potential toxicity .
Medicinal Chemistry and Drug Development
Organic Synthesis
Materials Science
Analytical Chemistry
Environmental Chemistry
Pharmacology and Toxicology
Safety and Hazards
Mechanism of Action
The mode of action of benzamides can involve interactions with their targets that lead to changes in cellular processes. For example, some benzamides can inhibit specific enzymes, leading to alterations in biochemical pathways .
The pharmacokinetics of benzamides, including their absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as their chemical structure and the physiological characteristics of the individual. These factors can affect the bioavailability of the compound .
The result of the action of benzamides can vary widely, depending on their specific targets and the pathways they affect. They can have effects at the molecular and cellular levels .
The action of benzamides can be influenced by environmental factors such as pH and temperature, which can affect their stability and efficacy .
properties
IUPAC Name |
3-methyl-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-5-3-2-4-6(8(9)11)7(5)10(12)13/h2-4H,1H3,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVJDAQMMNMEBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-nitrobenzamide | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Methoxyphenyl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2539938.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide](/img/structure/B2539939.png)

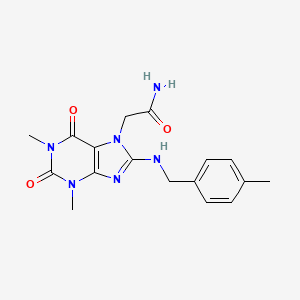
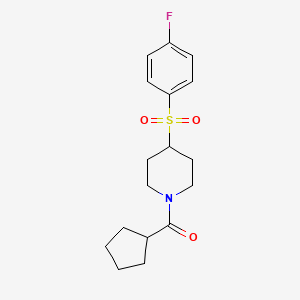
![3-heptyl-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
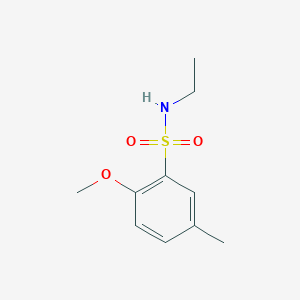
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbutanamide](/img/structure/B2539953.png)
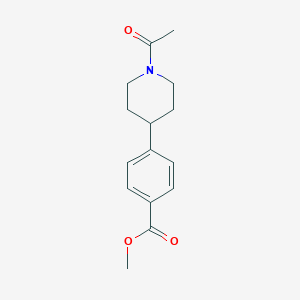
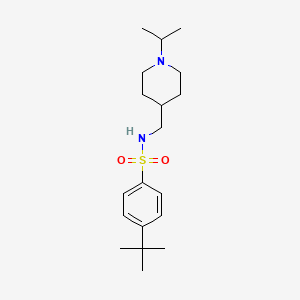
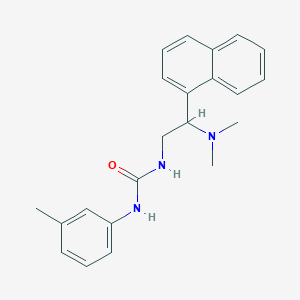


amino]-4-hydroxy-1H-isoindole-1,3(2H)-dione](/img/structure/B2539960.png)